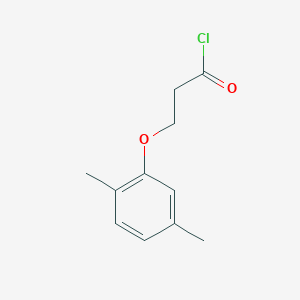

3-(2,5-Dimethylphenoxy)propanoyl chloride

説明

特性

IUPAC Name |

2-(3-chloropropoxy)-1,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO/c1-9-4-5-10(2)11(8-9)13-7-3-6-12/h4-5,8H,3,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKALMTZUKVBQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31264-51-4 | |

| Record name | 2-(3-Chloropropoxy)-1,4-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31264-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Direct Acylation of Phenoxy Derivatives

Method Overview:

This approach involves the acylation of 2,5-dimethylphenol or its derivatives with appropriate acylating agents, typically thionyl chloride or oxalyl chloride, to generate the corresponding acyl chlorides.

- Step 1: Phenoxy compound (such as 2,5-dimethylphenol) is dissolved in an inert solvent like dichloromethane.

- Step 2: Thionyl chloride (SOCl₂) or oxalyl chloride is added dropwise under reflux conditions.

- Step 3: The reaction mixture is heated to facilitate acylation, with the evolution of gases (SO₂, CO₂) indicating progress.

- Step 4: Excess reagent and by-products are removed by distillation or evaporation under reduced pressure, yielding the acyl chloride.

- Patent CN104761435A describes the acylation of phenolic compounds using acyl chlorides in non-protonic solvents, optimizing molar ratios for high yields (up to 86.3%).

- High efficiency and straightforward process.

- Suitable for large-scale synthesis.

Conversion of Ester Intermediates to Acyl Chlorides

Method Overview:

Ester intermediates, such as 3,5-dimethylphenyl alkyl esters, can be converted into acyl chlorides via chlorinating agents.

- Step 1: Synthesize the ester, e.g., via Friedel-Crafts acylation or esterification.

- Step 2: React the ester with reagents like thionyl chloride or oxalyl chloride under reflux.

- Step 3: The reaction proceeds with cleavage of the ester bond, forming the acyl chloride and releasing by-products such as alcohols or acids.

- Step 4: Purify the acyl chloride by distillation under inert atmosphere.

- The synthesis of MX (a derivative of 3-(2,5-dimethylphenoxy)propanoyl chloride) via ester hydrolysis and subsequent chlorination is detailed, with yields reaching up to 89.8%.

- Allows for selective conversion of ester intermediates.

- Facilitates synthesis of derivatives with tailored substituents.

Catalytic Acylation Using Friedel-Crafts Conditions

Method Overview:

Friedel-Crafts acylation employs Lewis acids like aluminum chloride to directly acylate phenolic compounds, forming ketones which can be further converted to acyl chlorides.

- Step 1: Mix phenolic compound with aluminum chloride and an acylating agent (e.g., acetyl chloride).

- Step 2: Maintain low temperature (~0–15°C) during addition to control reaction.

- Step 3: Warm the mixture to reflux (~100°C) to complete acylation.

- Step 4: Quench with water, extract, and purify the ketone.

- Step 5: Convert the ketone to acyl chloride using thionyl chloride or oxalyl chloride.

- Synthesis of 3,5-dimethylacetophenone via aluminum chloride catalysis is documented, with yields up to 82.3%.

- High regioselectivity.

- Suitable for synthesizing complex aromatic ketones.

One-Pot Synthesis Strategies

Recent advances include one-pot procedures that combine multiple steps, such as acylation, esterification, and chlorination, to streamline the synthesis process.

- Use of reagents like triphenylphosphine, lithium tert-butoxide, and copper catalysts to facilitate multi-step transformations.

- Example: Synthesis of oxadiazoles and other derivatives in a single reaction vessel, as described in recent literature.

- One-pot synthesis routes for related compounds demonstrate efficient yields and reduced purification steps, which could be adapted for the target compound.

Data Table: Summary of Preparation Methods

化学反応の分析

Types of Reactions

3-(2,5-Dimethylphenoxy)propanoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-(2,5-Dimethylphenoxy)propanoic acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Reaction Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis. Solvents such as dichloromethane or tetrahydrofuran are commonly used.

Major Products

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Thioesters: Formed by the reaction with thiols.

科学的研究の応用

3-(2,5-Dimethylphenoxy)propanoyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-(2,5-Dimethylphenoxy)propanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic applications to introduce the 3-(2,5-Dimethylphenoxy)propanoyl moiety into target compounds.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in Piperazine Derivatives (HBK Series)

describes piperazine-based compounds (HBK14–HBK19) with phenoxypropyl or phenoxyethoxyethyl side chains. While these share the 2,5-dimethylphenoxy motif with 3-(2,5-dimethylphenoxy)propanoyl chloride, critical differences include:

- Functional Group: HBK17 contains a piperazine group, whereas this compound has an acyl chloride, leading to divergent reactivity. Piperazines are nucleophilic, while acyl chlorides are electrophilic.

- Substituent Effects: HBK15 (2-chloro-6-methylphenoxy) and HBK18 (2,4,6-trimethylphenoxy) demonstrate how halogen or additional methyl groups alter steric and electronic properties. These modifications influence binding affinity in pharmacological contexts, as seen in serotonin receptor studies .

Table 1: Structural Comparison with HBK Series

Acyl Chloride Derivatives

Propionyl Chloride (C₃H₅ClO)

Propionyl chloride (CAS 79-03-8) is a simpler acyl chloride with a molecular weight of 92.52 g/mol . Unlike the target compound, it lacks aromatic substituents, resulting in:

- Higher Volatility: Boiling point ~80°C vs. >200°C (estimated for this compound due to aromatic bulk).

- Greater Reactivity : The absence of electron-donating methyl groups on the aromatic ring makes propionyl chloride more reactive toward nucleophiles like water or alcohols .

Cinnamoyl Chloride (C₉H₇ClO)

Cinnamoyl chloride (CAS 637-44-5) features a conjugated phenylacryloyl group. Its extended π-system enhances stability but reduces electrophilicity compared to the target compound’s alkyl-phenoxy chain. This difference impacts applications in polymer chemistry, where cinnamoyl derivatives are used for UV-crosslinking .

Table 2: Physical and Chemical Properties of Acyl Chlorides

Sulfonyl Chloride Analogues

describes 3-(2,5-dimethylphenoxy)propane-1-sulfonyl chloride (CAS 1018548-85-0), which replaces the acyl chloride with a sulfonyl chloride group. Key distinctions include:

- Electron-Withdrawing Effect : Sulfonyl chlorides are stronger electron-withdrawing groups, increasing acidity of adjacent protons.

- Stability : Sulfonyl chlorides are less prone to hydrolysis than acyl chlorides but require harsher conditions for nucleophilic substitution .

生物活性

3-(2,5-Dimethylphenoxy)propanoyl chloride is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a propanoyl chloride moiety attached to a 2,5-dimethylphenoxy group. The synthesis of this compound typically involves acylation reactions, where a phenolic compound reacts with an acyl chloride to form the desired product. This compound can be synthesized through various methods, including nucleophilic acyl substitution reactions, which are common in organic synthesis.

Synthesis Overview

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Nucleophilic Acyl Substitution | 2,5-Dimethylphenol + Propanoyl Chloride | Anhydrous conditions |

| 2 | Purification | Organic solvents (e.g., dichloromethane) | Filtration and evaporation |

Antiviral Activity

The antiviral potential of related compounds has been explored extensively. For example, biaryl amide derivatives have shown promising activity against Hepatitis C virus (HCV), with structure-activity relationship (SAR) studies revealing critical insights into the molecular modifications that enhance antiviral efficacy . The mechanisms often involve the inhibition of viral replication through interactions with viral proteins or host cell pathways.

Anticancer Activity

Preliminary investigations into the anticancer properties of similar compounds indicate that they may induce apoptosis in cancer cells. For example, studies on flavonoids have demonstrated their ability to modulate apoptosis-related proteins in non-small cell lung cancer cells . While direct studies on this compound are sparse, the presence of the dimethylphenoxy moiety may suggest similar mechanisms could be at play.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of various biochemical pathways:

- Enzyme Inhibition : Compounds may inhibit enzymes involved in metabolic pathways critical for microbial or cancer cell survival.

- Receptor Interaction : The compound may bind to specific receptors that mediate cellular responses to external stimuli.

Case Study 1: Antiviral Efficacy

A study investigated the antiviral activity of structurally similar compounds against HCV. The results indicated that certain modifications led to enhanced activity with effective concentrations (EC50) ranging from 0.09 μM to 1.32 μM . These findings provide a framework for exploring the antiviral potential of this compound.

Case Study 2: Anticancer Mechanisms

In another study focusing on flavonols and their effects on A549 lung cancer cells, it was found that treatment with certain compounds resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins . This suggests that similar compounds could induce apoptosis through mitochondrial pathways.

Q & A

Q. What are the standard methods for synthesizing 3-(2,5-dimethylphenoxy)propanoyl chloride?

The synthesis typically involves reacting the corresponding carboxylic acid, 3-(2,5-dimethylphenoxy)propanoic acid, with thionyl chloride (SOCl₂). The acid is dissolved in an anhydrous solvent (e.g., dichloromethane or toluene), followed by dropwise addition of SOCl₂ under reflux (40–60°C). The reaction is monitored via TLC or FTIR for the disappearance of the carboxylic acid O–H stretch (~2500–3300 cm⁻¹). Excess SOCl₂ and solvent are removed under reduced pressure, and the product is purified via vacuum distillation or recrystallization .

Q. How is this compound characterized in laboratory settings?

Key characterization techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the phenoxy group (aromatic protons at δ 6.5–7.5 ppm) and the acyl chloride moiety (carbonyl carbon at δ ~170 ppm).

- FTIR : A sharp peak at ~1800 cm⁻¹ (C=O stretch of acyl chloride).

- Mass Spectrometry : Molecular ion peak matching the molecular weight (C₁₁H₁₃ClO₂, exact mass 212.06 g/mol). Purity is assessed via HPLC with a C18 column and UV detection at 254 nm .

Q. What precautions are critical when handling this compound?

- Moisture Sensitivity : Store under inert gas (N₂/Ar) at 2–8°C in sealed glassware.

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of HCl vapors.

- Spill Management : Neutralize spills with sodium bicarbonate or dry sand, followed by ethanol rinsing .

Q. What are common reactions mediated by this acyl chloride in organic synthesis?

It undergoes nucleophilic acyl substitution to form:

- Esters : React with alcohols (e.g., ROH) in the presence of a base (e.g., pyridine) at 0–25°C.

- Amides : React with amines (e.g., R₂NH) in dichloromethane at room temperature.

- Anhydrides : Combine with carboxylic acids using DMAP as a catalyst .

Advanced Research Questions

Q. How can unexpected byproducts during synthesis (e.g., dimerization) be analyzed and mitigated?

Oxidative condensation byproducts (e.g., biphenyl derivatives) may form under prolonged heating or excess SOCl₂. Mitigation strategies include:

- Reaction Monitoring : Use in-situ FTIR or LC-MS to detect intermediates.

- Alternative Reagents : Replace SOCl₂ with oxalyl chloride (ClCO)₂ and catalytic DMAP, which reduces side reactions .

- Purification : Employ flash chromatography (hexane:ethyl acetate gradient) to isolate the acyl chloride from dimers .

Q. What computational methods predict the reactivity of this compound in complex systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilicity : Localize electron-deficient regions (e.g., carbonyl carbon) for nucleophilic attack.

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., acetonitrile) to optimize kinetics.

- Steric Hindrance : Analyze substituent effects (2,5-dimethyl groups) on reaction selectivity .

Q. How does the steric bulk of the 2,5-dimethylphenoxy group influence reactivity compared to unsubstituted analogs?

The dimethyl groups:

- Reduce Reactivity : Steric hindrance slows nucleophilic attack at the carbonyl carbon.

- Enhance Stability : Electron-donating methyl groups stabilize the acyl chloride against hydrolysis. Comparative kinetic studies (e.g., pseudo-first-order rate constants in esterification) quantify these effects .

Q. What advanced analytical techniques resolve contradictions in reported spectral data?

- 2D NMR (HSQC/HMBC) : Assign ambiguous peaks in crowded aromatic regions.

- X-ray Crystallography : Confirm molecular geometry and substituent orientation.

- High-Resolution Mass Spectrometry (HRMS) : Differentiate isobaric impurities (e.g., chlorinated byproducts) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting points or spectral data across literature sources?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。